2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Overview
Description
2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a chemical compound with the molecular formula C15H14Cl2O2. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two chlorine atoms and a hydroxyphenyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of 2,6-dichlorophenol with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic processes and continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted phenols. These products have their own unique properties and applications .
Scientific Research Applications
2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol include:
- 2,6-Dichloro-4-[(4-hydroxyphenyl)amino]phenol
- 2,6-Dichloro-4-[(4-hydroxyphenyl)methyl]phenol
- 2,6-Dichloro-4-[(4-hydroxyphenyl)ethyl]phenol
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of both chlorine atoms and the hydroxyphenyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
2,6-dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16)14(19)13(17)8-10/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPWAEAGAFKCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627281 | |
Record name | 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14151-65-6 | |
Record name | 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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